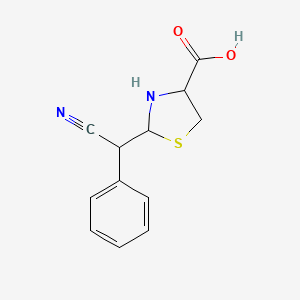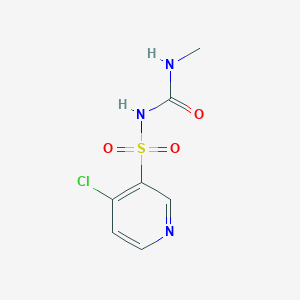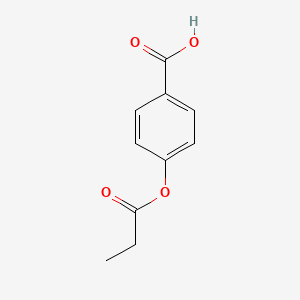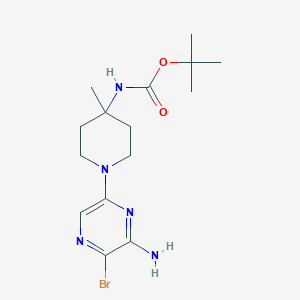
tert-Butyl (1-(6-amino-5-bromopyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (1-(6-amino-5-bromopyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate is a complex organic compound that features a pyrazine ring substituted with an amino and bromine group, a piperidine ring, and a tert-butyl carbamate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(6-amino-5-bromopyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate typically involves multiple steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction involving appropriate precursors.
Amination: The amino group can be introduced via nucleophilic substitution reactions using suitable amine sources.
Piperidine Ring Formation: The piperidine ring can be constructed through cyclization reactions involving appropriate starting materials.
Carbamate Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
tert-Butyl (1-(6-amino-5-bromopyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: De-brominated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
tert-Butyl (1-(6-amino-5-bromopyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of tert-Butyl (1-(6-amino-5-bromopyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and bromine groups on the pyrazine ring can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
tert-Butyl (1-(6-amino-5-chloropyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl (1-(6-amino-5-fluoropyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate: Similar structure but with a fluorine atom instead of bromine.
tert-Butyl (1-(6-amino-5-iodopyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of tert-Butyl (1-(6-amino-5-bromopyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain molecular targets.
属性
分子式 |
C15H24BrN5O2 |
|---|---|
分子量 |
386.29 g/mol |
IUPAC 名称 |
tert-butyl N-[1-(6-amino-5-bromopyrazin-2-yl)-4-methylpiperidin-4-yl]carbamate |
InChI |
InChI=1S/C15H24BrN5O2/c1-14(2,3)23-13(22)20-15(4)5-7-21(8-6-15)10-9-18-11(16)12(17)19-10/h9H,5-8H2,1-4H3,(H2,17,19)(H,20,22) |
InChI 键 |
PAACOBZSMKAJRR-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCN(CC1)C2=CN=C(C(=N2)N)Br)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B13999780.png)
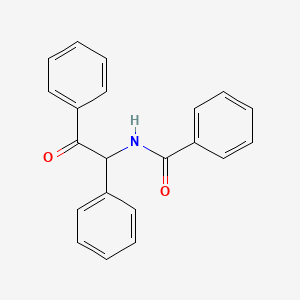
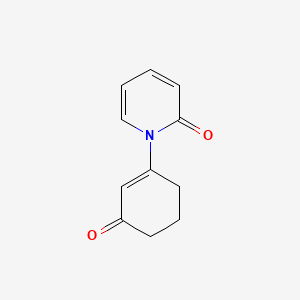
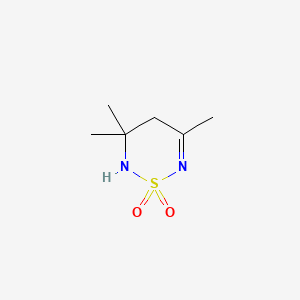
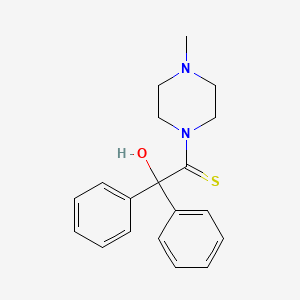
![1H-Naphth[2,3-d]imidazolium, 4,9-dihydro-1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazinylmethyl)-](/img/structure/B13999816.png)
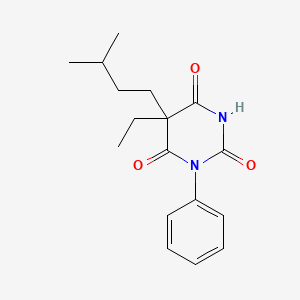


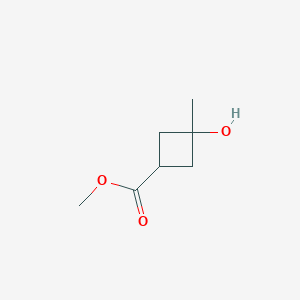
![[(5-Chloro[1,1'-biphenyl]-2-yl)oxy](triphenyl)stannane](/img/structure/B13999845.png)
